molecular formula C8H6BrN3O B2509100 N-(3-bromopyridin-2-yl)-2-cyanoacetamide CAS No. 1507694-97-4

N-(3-bromopyridin-2-yl)-2-cyanoacetamide

Cat. No.: B2509100
CAS No.: 1507694-97-4
M. Wt: 240.06
InChI Key: UCRCIZGXEFOYPC-UHFFFAOYSA-N
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Description

N-(3-bromopyridin-2-yl)-2-cyanoacetamide: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 3-position of the pyridine ring and a cyanoacetamide group makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have significant biological and therapeutic value . They serve as pharmacophores for many molecules . More research is needed to identify the specific targets of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.

Mode of Action

It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free

Biochemical Pathways

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . More research is needed to identify the specific biochemical pathways affected by this compound.

Result of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . More research is needed to understand the specific effects of this compound.

Action Environment

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized under different reaction conditions . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromopyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 3-bromopyridine with cyanoacetamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetamide, followed by nucleophilic substitution with 3-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromopyridin-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 3-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The cyanoacetamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-aminopyridin-2-yl)-2-cyanoacetamide, while cyclization reactions can produce various heterocyclic compounds.

Scientific Research Applications

Chemistry: N-(3-bromopyridin-2-yl)-2-cyanoacetamide is used as a building block in organic synthesis. Its reactivity makes it valuable for the construction of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the cyanoacetamide group is known to impart biological activity, making it a useful scaffold for drug discovery .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Comparison with Similar Compounds

  • N-(2-bromopyridin-3-yl)-2-cyanoacetamide
  • N-(4-bromopyridin-2-yl)-2-cyanoacetamide
  • N-(3-chloropyridin-2-yl)-2-cyanoacetamide

Uniqueness: N-(3-bromopyridin-2-yl)-2-cyanoacetamide is unique due to the specific positioning of the bromine atom and the cyanoacetamide group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the 3-bromo derivative may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(3-bromopyridin-2-yl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-2-1-5-11-8(6)12-7(13)3-4-10/h1-2,5H,3H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCIZGXEFOYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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